Cas no 2172433-80-4 (2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid)

2-(3-{2-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a cyclobutyl and cyclopentyl backbone, offering conformational rigidity, which can enhance peptide stability and influence secondary structure formation. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. This compound is particularly valuable in the synthesis of constrained peptides or peptidomimetics, where precise spatial orientation of functional groups is critical. Its high purity and well-defined reactivity make it suitable for research in medicinal chemistry and bioconjugation.
2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid structure
2172433-80-4 structure
Product Name:2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid
CAS No:2172433-80-4
MF:C28H32N2O5
MW:476.564087867737
CID:6448286
PubChem ID:165576756
Update Time:2025-05-21

2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid
    • 2172433-80-4
    • EN300-1559114
    • 2-(3-{2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}cyclobutyl)acetic acid
    • Inchi: 1S/C28H32N2O5/c31-25(29-19-13-18(14-19)15-26(32)33)16-28(11-5-6-12-28)30-27(34)35-17-24-22-9-3-1-7-20(22)21-8-2-4-10-23(21)24/h1-4,7-10,18-19,24H,5-6,11-17H2,(H,29,31)(H,30,34)(H,32,33)
    • InChI Key: VMEQMRIWFZERSB-UHFFFAOYSA-N
    • SMILES: O=C(CC1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NC1CC(CC(=O)O)C1

Computed Properties

  • Exact Mass: 476.23112213g/mol
  • Monoisotopic Mass: 476.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 9
  • Complexity: 766
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid Pricemore >>

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Additional information on 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid

Comprehensive Analysis of 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid (CAS No. 2172433-80-4)

In the rapidly evolving field of pharmaceutical chemistry and peptide synthesis, 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid (CAS No. 2172433-80-4) has emerged as a compound of significant interest. This molecule, characterized by its intricate structure and functional groups, plays a pivotal role in the synthesis of peptide-based therapeutics. The Fmoc-protected amino acid derivative is widely utilized in solid-phase peptide synthesis (SPPS), a technique that has gained traction due to its efficiency and scalability. Researchers and manufacturers are increasingly focusing on this compound to develop novel bioconjugates and drug delivery systems, aligning with the growing demand for targeted therapies.

The structural complexity of 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid underscores its versatility. The presence of both cyclopentyl and cyclobutyl rings, coupled with the Fmoc-protecting group, enhances its stability during synthetic processes. This makes it an ideal candidate for constructing peptide backbones and modified amino acids, which are critical in designing bioactive molecules. Recent studies highlight its application in creating cyclic peptides, a class of compounds gaining attention for their enhanced metabolic stability and binding affinity.

From an industrial perspective, the demand for CAS No. 2172433-80-4 is driven by its role in high-throughput screening and combinatorial chemistry. Pharmaceutical companies are leveraging this compound to accelerate the discovery of small-molecule inhibitors and therapeutic peptides. Additionally, its compatibility with automated synthesis platforms has made it a staple in research laboratories and contract manufacturing organizations (CMOs). The compound's ability to facilitate site-specific modifications further expands its utility in precision medicine applications.

In the context of green chemistry, 2-(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}cyclobutyl)acetic acid aligns with the industry's shift toward sustainable practices. Its efficient coupling reactions minimize waste generation, addressing environmental concerns. Moreover, the compound's compatibility with water-soluble solvents reduces the reliance on hazardous organic reagents, a topic frequently searched by environmentally conscious researchers.

The future prospects of CAS No. 2172433-80-4 are closely tied to advancements in peptide engineering and biopharmaceuticals. As the scientific community explores its potential in immune modulation and cell-penetrating peptides, this compound is poised to remain at the forefront of innovation. Its integration into AI-driven drug discovery platforms further underscores its relevance in modern research paradigms.

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